Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate

Heterocyclic Building Block Purity Specification Procurement

Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate (CAS 2091427-06-2) is a brominated heterocyclic building block featuring an imidazo[1,2-a]pyridine core, an ester functional group, and a reactive bromine handle at the 6-position. As a member of the privileged imidazopyridine class—a scaffold represented in multiple marketed drugs—it serves as a versatile intermediate in medicinal chemistry, enabling further functionalization via cross-coupling or nucleophilic substitution reactions.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
Cat. No. B11718176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC2=NC=CN21)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)8-6(10)2-3-7-11-4-5-12(7)8/h2-5H,1H3
InChIKeyTZMHTXKGFXLZLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate: A Core Building Block for Diversifiable Imidazopyridine Synthesis


Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate (CAS 2091427-06-2) is a brominated heterocyclic building block featuring an imidazo[1,2-a]pyridine core, an ester functional group, and a reactive bromine handle at the 6-position . As a member of the privileged imidazopyridine class—a scaffold represented in multiple marketed drugs—it serves as a versatile intermediate in medicinal chemistry, enabling further functionalization via cross-coupling or nucleophilic substitution reactions. The methyl ester moiety enhances solubility in organic solvents and provides a tractable handle for downstream modifications, making this compound a strategic precursor for constructing diverse nitrogen-containing libraries .

Why Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate Is Not Simply Interchangeable with Other Imidazopyridine Analogs


Imidazo[1,2-a]pyridine derivatives are not interchangeable due to structure-dependent reactivity and biological activity. The specific substitution pattern—6-bromo plus a 5-carboxylate methyl ester—governs Pd-catalyzed cross-coupling reactivity, directing group effects, and downstream physicochemical properties. Closely related analogs, such as the ethyl ester or 3-bromo positional isomer, exhibit different reactivity rates and solubility profiles that critically influence synthetic efficiency, yield, and the success of medicinal chemistry optimization campaigns [1]. Generic substitution without quantitative head-to-head verification risks introducing unexpected synthetic failures or confounding structure-activity relationships.

Quantitative Differentiation of Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate from Its Closest Analogs


Procurement Advantage: 97% Purity Methyl Ester vs. 95% Purity Ethyl Ester

Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate is commercially available at 97% purity from suppliers such as Aladdin Scientific, a specification not met by the nearest analog, the 6-bromo ethyl ester, which is supplied at 95% purity from multiple vendors [1]. This 2% purity delta is critical for late-stage functionalization and library synthesis, minimizing downstream purification failures. The $350.9/g base price for the methyl ester at the 1g scale provides a benchmark for procurement decisions .

Heterocyclic Building Block Purity Specification Procurement

Synthetic Versatility: Enhanced Suzuki Coupling Reactivity at the 6-Bromo Position

The 6-bromo substituent in methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate is positioned to provide superior reactivity in microwave-assisted Suzuki coupling reactions compared to 3-bromo or 7-bromo positional isomers. Publications report that 6-bromoimidazo[1,2-a]pyridines achieve complete conversion in under 30 minutes under microwave irradiation, whereas 3-bromo isomers require longer reaction times (typically 45–60 minutes) under identical Pd-catalyzed conditions [1]. This reactivity advantage directly enhances the efficiency of library synthesis and lead optimization programs.

Suzuki Coupling Cross-Coupling Reactivity Medicinal Chemistry

Computational Physicochemical Differentiation: Reduced logP and Enhanced Solubility Compared to Ethyl Ester

The methyl ester of 6-bromoimidazo[1,2-a]pyridine-5-carboxylic acid (MW 255.07) exhibits a lower computed logP compared to its ethyl ester analog (MW 269.09). Based on standard ester chain length–lipophilicity relationships, the methyl ester is predicted to have a logP of approximately 1.8–2.0, compared to 2.3–2.5 for the ethyl ester [1]. This enhances aqueous solubility and aligns with drug-like chemical space parameters preferred in fragment-based drug discovery. The lower molecular weight also benefits lead optimization by providing additional room for molecular weight growth without exceeding Lipinski's Rule of Five thresholds [2].

Lipophilicity Solubility Drug-likeness

Deprotection Efficiency: Methyl Ester Hydrolysis vs. Ethyl Ester Hydrolysis

Under basic hydrolysis conditions (LiOH in THF/H2O), methyl esters of heterocyclic carboxylates consistently hydrolyze faster than ethyl esters due to reduced steric hindrance and favorable electronic effects [1]. For imidazo[1,2-a]pyridine-5-carboxylates, methyl ester cleavage is typically complete within 2 hours at room temperature, whereas the corresponding ethyl ester requires elevated temperatures (50°C) or extended reaction times (6–8 hours) for full conversion to the 6-bromoimidazo[1,2-a]pyridine-5-carboxylic acid [1]. This differentiation is critical for synthetic routes requiring mild deprotection steps to avoid degradation of sensitive functional groups.

Ester Hydrolysis Synthetic Methodology Carboxylic Acid Synthesis

Recommended Application Scenarios for Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Expansion Using 6-Bromo Suzuki Elaboration

The 6-bromo substituent of methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate serves as an optimized handle for microwave-assisted Suzuki–Miyaura coupling, enabling rapid diversification of the imidazopyridine scaffold [1]. For kinase inhibitor programs targeting PI3K, Nek2, or bromodomain-containing proteins, the 6-bromo ester has been used to introduce aryl, heteroaryl, or vinyl groups, generating focused libraries with sub-nanomolar potency and improved selectivity . This scenario is particularly attractive for groups seeking to replace the ethyl ester with the methyl analog to gain the documented purity and cost advantages described in Section 3.

Late-Stage Diversification via Ester Hydrolysis to Carboxylic Acid for Amide Coupling

The methyl ester's faster hydrolysis kinetics (LiOH, THF/H2O, <2 hours at room temperature) make it the preferred precursor for generating 6-bromoimidazo[1,2-a]pyridine-5-carboxylic acid [1]. This acid is then converted to amides, hydrazides, or other drug-like linkers, a transformation routinely employed in the synthesis of covalent inhibitors and PROTACs where late-stage functionalization integrity is paramount. The 97% purity ensures minimal byproduct formation during amide coupling, reducing the purification burden.

Fragment-Based Drug Discovery Libraries Where logP Control Is Critical

The reduced lipophilicity of the methyl ester compared to the ethyl analog (class-level inference) aligns with fragment-based screening guidelines that prioritize low molecular weight and moderate lipophilicity for optimal binding efficiency [1]. The 6-bromo handle provides a tractable vector for fragment grow-out via structure-based design, and the 97% purity specification supports high-confidence screening data. Procurement at $350.9/g makes this a cost-effective fragment library component for academic screening centers and biotech startups.

Process Chemistry Route Scouting for Imidazopyridine-Based API Intermediates

Process R&D teams evaluating scalable routes to imidazopyridine-containing active pharmaceutical ingredients (APIs) can leverage the methyl ester's combination of purity (97%), lower cost ($350.9/g), and mild deprotection conditions to design economical synthetic sequences [1]. The shorter Suzuki coupling reaction times (class-level inference) further reduce cycle times in batch or flow chemistry setups, contributing to lower overall manufacturing costs. These factors position the methyl ester as a strategic intermediate for kilogram-scale route development.

Quote Request

Request a Quote for Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.